4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide
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Overview
Description
4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide is a compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the quinoline ring .
Scientific Research Applications
4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but lacks the isobutyl-amide group.
Uniqueness
4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-N-(2-methylpropyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)8-16-14(19)12-13(18)10-6-4-5-7-11(10)17(3)15(12)20/h4-7,9,18H,8H2,1-3H3,(H,16,19) |
InChI Key |
FFAZZPOBMWYJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Origin of Product |
United States |
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